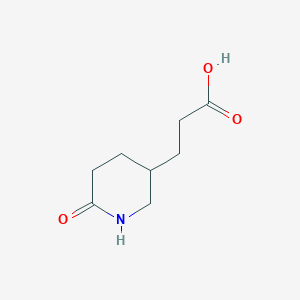![molecular formula C10H15ClFN B1416763 Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride CAS No. 766529-23-1](/img/structure/B1416763.png)
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride
Overview
Description
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN. It is a derivative of phenethylamine, where the ethyl group is substituted at the nitrogen atom, and a fluorine atom is attached to the para position of the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride are currently unknown. This compound is a product for proteomics research
Mode of Action
As a proteomics research compound
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.
Result of Action
As a proteomics research compound , it may have diverse effects depending on the proteins it interacts with and the cellular context of these interactions.
Biochemical Analysis
Biochemical Properties
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . Additionally, it is suitable for the preparation of ortho-metalated primary phenethylamines, which have electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of 2-amino-4-arylpyrimidine derivatives, the compound’s interaction with nucleophiles can lead to significant changes in cellular function . These effects underscore the compound’s potential in modulating cellular activities and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are facilitated by the compound’s ability to form resonance-stabilized intermediates, which enhance its reactivity. Additionally, the compound’s interaction with electron-releasing and electron-withdrawing groups on the aromatic ring can lead to the formation of stable complexes . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For instance, the compound’s interaction with nucleophiles and its ability to form stable complexes can impact its stability and degradation over time . These temporal effects are essential considerations in the compound’s application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular activities and influencing biochemical reactions. At higher doses, the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nucleophiles in the synthesis of 2-amino-4-arylpyrimidine derivatives can impact metabolic pathways . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with electron-releasing and electron-withdrawing groups on the aromatic ring can affect its localization and accumulation within cells . These factors are essential for understanding the compound’s distribution and its potential effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with various biomolecules and form stable complexes can direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its activity and function in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and ethylamine.
Reductive Amination: The key step involves the reductive amination of 4-fluoroacetophenone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms Ethyl[1-(4-fluorophenyl)ethyl]amine.
Hydrochloride Formation: The final step involves the conversion of Ethyl[1-(4-fluorophenyl)ethyl]amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-fluoroacetophenone derivatives.
Reduction: Various ethylamine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is utilized in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, lacking the ethyl and fluorine substitutions.
4-Fluorophenethylamine: Similar structure but without the ethyl group.
N-Ethylphenethylamine: Lacks the fluorine substitution.
Uniqueness
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity and selectivity for certain molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUCXBNRXYPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol](/img/structure/B1416680.png)
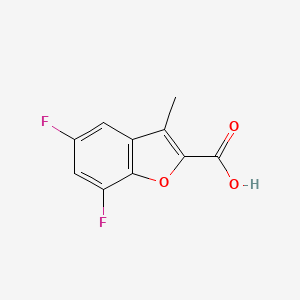
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

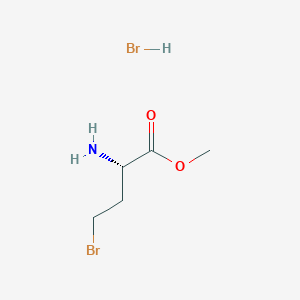
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)

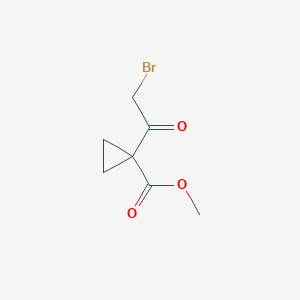
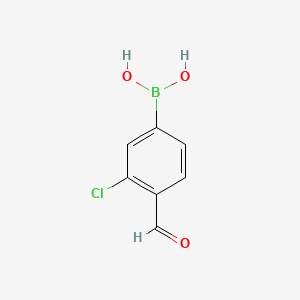
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
